molecular formula C9H8N4O2 B13180138 N-(3-Nitrophenyl)-1H-pyrazol-4-amine

N-(3-Nitrophenyl)-1H-pyrazol-4-amine

Cat. No.: B13180138
M. Wt: 204.19 g/mol
InChI Key: SCRYQHPRQFRFMS-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of nitro compounds It features a pyrazole ring substituted with a nitrophenyl group at the nitrogen atom and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-nitroaniline with hydrazine derivatives. One common method is the cyclization of 3-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the temperature is maintained between 60°C to 80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Nitrophenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Nitrophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the nitro and amine groups can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

N-(3-nitrophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-2-7(4-9)12-8-5-10-11-6-8/h1-6,12H,(H,10,11)

InChI Key

SCRYQHPRQFRFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CNN=C2

Origin of Product

United States

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